molecular formula C18H12ClFN2O4 B5724071 N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5724071
M. Wt: 374.7 g/mol
InChI Key: IYBZZEDWLFENRU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 2-chloro-6-fluoroaniline, and other reagents necessary for forming the oxazole ring and carboxamide group. Common synthetic routes may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

    Substitution reactions: Introducing the chloro and fluoro substituents on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles (amines, thiols) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-phenyl-5-methyl-1,2-oxazole-4-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzodioxole and oxazole moieties, makes N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide unique. These structural features may contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c1-9-15(17(22-26-9)16-11(19)3-2-4-12(16)20)18(23)21-10-5-6-13-14(7-10)25-8-24-13/h2-7H,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBZZEDWLFENRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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